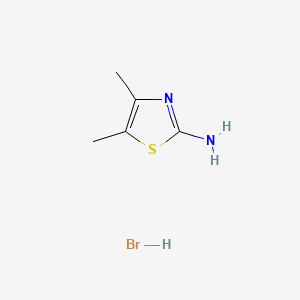

2-Amino-4,5-dimethylthiazole hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATCJRCKBGAMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064583 | |

| Record name | 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-76-5 | |

| Record name | 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethylthiazole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,5-dimethylthiazole hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiazol-2-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM8HVB696P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dimethylthiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its thiazole core is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 7170-76-5 | [1][2][3] |

| Molecular Formula | C₅H₈N₂S·HBr | [1] |

| Molecular Weight | 209.11 g/mol | [1][2][3] |

| Melting Point | 287 - 293 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in water | |

| Purity | ≥ 98% (HPLC) | [1] |

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

¹H NMR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule. Key vibrational bands for this compound would be expected for the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=N and C=C stretching of the thiazole ring, and C-S stretching. An FTIR spectrum has been recorded using a KBr wafer technique.[2]

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

A general and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide.

General Protocol:

-

Reaction Setup: Dissolve the α-haloketone (e.g., 3-bromo-2-butanone for the synthesis of the 4,5-dimethyl derivative) in a suitable solvent such as ethanol in a round-bottom flask.

-

Addition of Thiourea: Add an equimolar amount of thiourea to the solution.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from 30 minutes to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative. The hydrobromide salt can be obtained by treating the free base with hydrobromic acid.

Kinase Inhibition Assay

Given the role of 2-aminothiazole derivatives as kinase inhibitors, a common experimental protocol to assess their inhibitory activity is a kinase inhibition assay.

General Protocol:

-

Prepare Reagents: Prepare serial dilutions of the test compound (this compound or its derivatives) in a suitable solvent like DMSO. Prepare the kinase, peptide substrate, and kinase assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the kinase, peptide substrate, and assay buffer to each well.

-

Add Inhibitor: Add the diluted test compound to the respective wells. Include a positive control (a known kinase inhibitor) and a negative control (no inhibitor).

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications in Drug Development and Biological Activity

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] Derivatives of 2-Amino-4,5-dimethylthiazole are investigated for a wide range of therapeutic applications.

Kinase Inhibition

A significant area of research for 2-aminothiazole derivatives is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]

-

Src Family Kinases: The 2-aminothiazole moiety was identified as a novel template for Src family kinase inhibitors, leading to the development of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor used in the treatment of chronic myelogenous leukemia.[5]

-

Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive, allosteric inhibitors of protein kinase CK2.[6] CK2 is a constitutively active serine/threonine kinase involved in pro-oncogenic pathways. Allosteric inhibitors offer the potential for greater selectivity compared to ATP-competitive inhibitors. These compounds were found to bind to a pocket at the interface between the αC helix and the glycine-rich loop.

-

Aurora Kinase: 2-aminothiazole derivatives have been investigated as potential inhibitors of Aurora kinase, a key enzyme in cell cycle regulation and a target for cancer therapy.

Antimicrobial and Other Activities

2-Aminothiazole derivatives have also demonstrated a broad range of other biological activities, including:

-

Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs, and derivatives are explored for their antibacterial and antifungal properties.

-

Enzyme Inhibition: Besides kinases, 2-aminothiazole derivatives have been shown to inhibit other enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[7]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of biologically active compounds. Its chemical properties and the reactivity of the 2-aminothiazole core make it a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition for cancer therapy. The detailed experimental protocols and understanding of its role in various signaling pathways provided in this guide are intended to support researchers and scientists in the ongoing exploration and utilization of this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted thiazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] The thiazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of activities. A thorough understanding of the precise three-dimensional structure and physicochemical properties of this compound is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides a summary of the available data and outlines the standard experimental protocols employed for the structural elucidation of this compound and related thiazole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₉BrN₂S | [2] |

| Molecular Weight | 209.11 g/mol | [2] |

| CAS Number | 7170-76-5 | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 287 - 293 °C | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

Structural Elucidation: Experimental Methodologies

The definitive structure of this compound is established through a combination of spectroscopic and analytical techniques. The following sections detail the standard experimental protocols for these methods.

Synthesis

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[3] This method typically involves the reaction of an α-haloketone with a thiourea derivative. For 2-Amino-4,5-dimethylthiazole, the synthesis would likely proceed as depicted in the workflow below.

Caption: Hantzsch synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Expected Spectral Data:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4,5-dimethylthiazole Cation

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (at C4) | Methyl | Singlet | ~10-15 |

| -CH₃ (at C5) | Methyl | Singlet | ~10-15 |

| -NH₂ | Amine | Broad singlet | - |

| C2 | Thiazole ring | - | ~165-175 |

| C4 | Thiazole ring | - | ~140-150 |

| C5 | Thiazole ring | - | ~110-120 |

Note: The presence of the hydrobromide salt and the choice of solvent will influence the exact chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FTIR

-

Sample Preparation: A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Expected Spectral Data:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3400-3200 | Stretching |

| C-H (methyl) | 3000-2850 | Stretching |

| C=N (thiazole ring) | 1650-1550 | Stretching |

| C=C (thiazole ring) | 1600-1475 | Stretching |

| N-H (amine) | 1650-1580 | Bending |

| C-N | 1350-1000 | Stretching |

Note: A reference to an FTIR spectrum obtained using the KBr wafer technique exists, though the detailed spectrum is not publicly available.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of compound, which would likely produce the protonated molecule [M+H]⁺ corresponding to the free base.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation (MS/MS): To obtain structural information, the parent ion can be selected and fragmented, and the m/z of the resulting fragment ions are measured.

Expected Data:

The mass spectrum should show a prominent ion corresponding to the molecular weight of the free base (2-Amino-4,5-dimethylthiazole, C₅H₈N₂S, MW = 128.20 g/mol ) plus a proton.

-

Expected [M+H]⁺: m/z 129.05

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography

Caption: General workflow for single-crystal X-ray crystallography.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Expected Data:

A successful crystallographic analysis would provide precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group and the bromide ion. While no specific crystal structure for this compound has been found in the public domain, analysis of related thiazole derivatives suggests the thiazole ring would be essentially planar.

Signaling Pathways and Biological Context

While this compound is a valuable synthetic intermediate, there is currently no specific information in the scientific literature detailing its direct involvement in signaling pathways or its mechanism of action in biological systems. Its utility lies in its role as a precursor for the synthesis of more complex molecules that may target various biological pathways.[1] The biological activity of the resulting compounds is highly dependent on the nature of the substituents introduced onto the 2-amino-4,5-dimethylthiazole scaffold.

Caption: Logical workflow from starting material to biological pathway analysis.

Conclusion

References

Synthesis of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,5-dimethylthiazole hydrobromide, a key building block in the development of various pharmaceutical compounds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

2-Amino-4,5-dimethylthiazole and its salts are important heterocyclic scaffolds in medicinal chemistry, forming the core structure of a variety of biologically active molecules. The synthesis of its hydrobromide salt is a crucial step in the preparation of these advanced compounds. The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea or thioamide.

In the case of this compound, the synthesis is achieved through the reaction of 3-bromo-2-butanone with thiourea. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. The resulting 2-amino-4,5-dimethylthiazole is then protonated by the hydrobromic acid generated in situ or added during the workup to yield the hydrobromide salt.

Chemical Reaction Pathway

The synthesis of this compound follows the Hantzsch thiazole synthesis pathway. The key steps involve the reaction of 3-bromo-2-butanone with thiourea, leading to the formation of the thiazole ring system.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Hantzsch thiazole synthesis.

Materials:

-

3-Bromo-2-butanone

-

Thiourea

-

Ethanol (or water)

-

Hydrochloric acid (for comparison of salt properties)

-

Sodium hydroxide (for conversion to free base if needed)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol or water.

-

Addition of α-Haloketone: To the stirring solution, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The this compound may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅H₉BrN₂S |

| Molecular Weight | 209.11 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Similar to the hydrochloride salt (273-274 °C) |

| Typical Yield | 70-85% |

| ¹H NMR (Expected) | Signals for two methyl groups and one amino group |

| ¹³C NMR (Expected) | Signals for two methyl carbons and three thiazole ring carbons |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methyl groups and the thiazole ring structure. The expected ¹H NMR spectrum would show two singlets for the two non-equivalent methyl groups and a broad singlet for the amino protons. The ¹³C NMR spectrum would show signals corresponding to the two methyl carbons and the three carbons of the thiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amino group, C-N stretching, and the C=N bond of the thiazole ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base after neutralization of the hydrobromide salt.

-

Melting Point Analysis: The melting point of the purified product should be sharp and within a narrow range, indicating its purity.

Safety Precautions

-

3-Bromo-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Thiourea is a suspected carcinogen; appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn.

-

Standard laboratory safety practices should be followed throughout the experimental procedure.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and scientists engaged in the field of medicinal chemistry and drug development, facilitating the efficient and reproducible synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.

A Technical Guide to the Hantzsch Synthesis of 2-Aminothiazoles

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle is a key component in numerous pharmaceuticals, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[3][4][5] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing this vital chemical motif.[6][7] This guide provides an in-depth overview of the synthesis, its mechanism, modern variations, and detailed experimental protocols for research and drug development professionals.

Core Reaction Mechanism

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[7][8] In the specific context of 2-aminothiazole synthesis, the thioamide reactant is typically thiourea. The reaction proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[8][9]

The process begins with an Sₙ2-type nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone.[8] This is followed by an intramolecular attack from one of the nitrogen atoms onto the electrophilic carbonyl carbon, forming a five-membered ring intermediate.[8] The final step is a dehydration event, which results in the formation of the stable aromatic 2-aminothiazole ring.[8]

Caption: The reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles.

Experimental Design and Workflow

A typical Hantzsch synthesis is operationally simple and can be executed with standard laboratory equipment.[8] The general workflow involves combining the reactants in a suitable solvent, promoting the reaction with heat, and then isolating the product, which often precipitates from the reaction mixture upon cooling or neutralization.[8]

Caption: A generalized workflow for a typical Hantzsch 2-aminothiazole synthesis.

Quantitative Data on Hantzsch Syntheses

The versatility of the Hantzsch synthesis allows for a wide range of substrates. Yields are typically good to excellent, although reaction conditions can be optimized with different solvents, catalysts, or energy sources to improve outcomes.[10]

Table 1: Examples of Conventional Hantzsch Synthesis

| α-Halocarbonyl | Thio-partner | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol | Stir at 100°C, 30 min | High | [8] |

| Chloroacetaldehyde (50% aq.) | Thiourea | Water | Heat at 80-90°C, 2 hr | Not specified | [11] |

| 2-Bromo-4'-bromoacetophenone | Thiourea | Ethanol | Not specified | 85% |[9] |

Table 2: Examples of Modern & Catalyzed Hantzsch Synthesis

| Reactants | Catalyst / Method | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid (15 mol%) | Ethanol/Water (1/1) | Stir at 65°C, 2-3.5 hr | 79-90% | [10][12] |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave Irradiation | Methanol | 90°C, 30 min, 250 psi | Not specified | [10] |

| Acetyl compounds, Thiourea | Iodine (catalyst) | Solvent-free | Not specified | Not specified |[9] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classic and a modern, catalyzed Hantzsch synthesis.

Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole[8]

This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

20 mL scintillation vial or round-bottom flask, stir bar, hot plate, Buchner funnel.

-

-

Procedure:

-

In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The product should precipitate.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid (filter cake) with water.

-

Spread the solid on a tared watchglass and allow it to air dry.

-

Once dry, determine the mass, calculate the percent yield, and perform characterization (e.g., melting point, NMR).

-

Protocol 2: One-Pot Catalyzed Synthesis Using a Reusable Catalyst[10][12]

This protocol is adapted from a green chemistry approach using a reusable silica-supported tungstosilisic acid (SiW/SiO₂) catalyst for a three-component reaction.

-

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

SiW/SiO₂ catalyst (15 mol%)

-

Ethanol/Water (1:1 mixture, 5 mL)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst (15 mol%).

-

Add 5 mL of the ethanol/water (1:1) mixture to the flask.

-

Stir the mixture at 65°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.

-

To isolate the catalyst, filter the hot solution. Wash the recovered solid catalyst with ethanol; it can be dried and reused.

-

The filtrate contains the product. The product can often be isolated by cooling or removing the solvent.

-

For further purification, the resulting solid can be dissolved in a minimal amount of a solvent like acetone, filtered again to remove any residual catalyst, and then the solvent can be evaporated under reduced pressure.

-

Dry the final product in an oven at 60°C.

-

Advantages and Critical Considerations

While the Hantzsch synthesis is robust and high-yielding, researchers must consider several factors:[8]

-

Advantages: The primary benefits are the operational simplicity, generally high yields, and the use of readily available and inexpensive starting materials.[6][8]

-

Regioselectivity: When using N-monosubstituted thioureas, there is a possibility of forming a mixture of two isomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-iminothiazoline.[13] The reaction conditions, particularly pH, can influence the ratio of these products; acidic conditions have been shown to favor the formation of the 2-imino isomer.[13]

-

Toxicophore Potential: Drug development professionals should be aware that the 2-aminothiazole moiety is sometimes classified as a toxicophore.[1][2] It can be susceptible to metabolic activation, potentially forming reactive metabolites, which warrants careful consideration during the drug design process.[1][2]

-

Modern Methodologies: Significant advancements have been made to align the synthesis with green chemistry principles. These include the use of reusable catalysts, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of environmentally benign solvents like water or solvent-free conditions.[10][14][15]

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Hantzsch 2-Aminothiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a pivotal method for the preparation of thiazole derivatives.[1] This guide provides a comprehensive overview of the core mechanism of the Hantzsch synthesis for 2-aminothiazoles, tailored for researchers, scientists, and professionals in drug development. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3]

Core Mechanism

The Hantzsch synthesis of 2-aminothiazoles is fundamentally a cyclocondensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide, most commonly thiourea.[1][3] The reaction proceeds through a multi-step pathway that culminates in the formation of the aromatic thiazole ring. The overall transformation is known for its simplicity and generally high yields.[4]

The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound. This step proceeds via an SN2 mechanism, leading to the formation of an isothiouronium salt intermediate.[4][5] This is followed by an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the final 2-aminothiazole product. The aromaticity of the thiazole ring is a significant driving force for the final dehydration step.[5]

A plausible mechanism for the Hantzsch 2-aminothiazole synthesis is depicted below:

References

The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery and Development

An In-depth Technical Guide on the Biological Activity of 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This structural motif is a key component in a variety of therapeutically important agents, demonstrating its versatility and importance in the design of novel drugs.[3] From anticancer and antimicrobial to anti-inflammatory and enzyme-inhibitory properties, 2-aminothiazole derivatives have shown considerable promise in addressing a range of therapeutic challenges. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

2-aminothiazole derivatives have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling molecules essential for tumor growth and survival.[5]

Quantitative Analysis of Anticancer Potency

The in vitro anticancer activity of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. The following table summarizes the IC50 values of representative 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Dasatinib | Chronic Myelogenous Leukemia (CML) cells | Subnanomolar to nanomolar range |

| Alpelisib | Breast cancer cell lines | Varies depending on PIK3CA mutation status |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| A549 (Lung Cancer) | Strong antiproliferative activity | |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |

| SHG-44 (Glioma) | 4.03 µM | |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM |

| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (26b) | H1299 (Lung Cancer) | 4.89 µmol/L |

| SHG-44 (Glioma) | 4.03 µmol/L |

Signaling Pathways in Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation. One of the most well-documented mechanisms is the induction of apoptosis.

Many 2-aminothiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is another key mechanism contributing to their anticancer effects.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[6][7] Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16 |

| Staphylococcus epidermidis | 4 - 16 | |

| Functionally substituted 2-aminothiazole (Compound 8) | Enterobacter cloacae | Potent activity |

| Functionally substituted 2-aminothiazole (Compound 1) | Trichoderma viride | Potent activity |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis H37Rv | 0.008 |

Anti-inflammatory Activity: Modulation of the Inflammatory Response

Certain 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties.[9][10] Their mechanism of action often involves the inhibition of key enzymes and mediators involved in the inflammatory cascade. A common preclinical model to assess anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.[11][12]

Quantitative Analysis of Anti-inflammatory Effects

The anti-inflammatory activity is often measured as the percentage of edema inhibition compared to a control group.

| Compound/Derivative | Animal Model | Edema Inhibition (%) |

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) | Rat carrageenan edema | Strong suppression |

| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) | Rat carrageenan edema | Strong suppression |

| Ellagic acid (for comparison) | Rat carrageenan edema | Dose-dependent reduction |

Enzyme Inhibition: A Key Mechanism of Action

Many of the biological activities of 2-aminothiazole derivatives can be attributed to their ability to inhibit specific enzymes.[13][14] This includes a wide range of enzymes such as kinases, carbonic anhydrases, and cholinesterases.[13][15]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency is typically expressed as the Ki (inhibition constant) or IC50 value.

| Compound/Derivative | Enzyme | Ki or IC50 |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki of 0.008 ± 0.001 μM |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki of 0.124 ± 0.017 μM |

| Acetylcholinesterase (AChE) | Ki of 0.129 ± 0.030 μM | |

| Butyrylcholinesterase (BChE) | Ki of 0.083 ± 0.041 μM | |

| Dasatinib | Src family kinases | Nanomolar to subnanomolar |

| Various derivatives | COX-1 | IC50 = 1.00–6.34 μM |

| Various derivatives | COX-2 | IC50 = 0.09–0.71 μM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 2-aminothiazole derivatives.

Synthesis of 2-Aminothiazole Derivatives: Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[16][17]

Procedure:

-

Reaction Setup: Dissolve the α-haloketone and thiourea (or a substituted thiourea) in a suitable solvent, such as ethanol, in a round-bottom flask.[18]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[19]

-

Work-up: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid product is collected by filtration.[16]

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure 2-aminothiazole derivative.[10]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, and it is widely employed to determine the cytotoxic effects of potential anticancer compounds.[6][9]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[9]

-

Formazan Formation: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[20]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[21]

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[10]

-

Data Analysis: The percentage of cell viability is calculated relative to a control, and the IC50 value is determined from the dose-response curve.[10]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Procedure:

-

Preparation of Microtiter Plates: A serial two-fold dilution of the 2-aminothiazole derivative is prepared in a suitable broth medium in a 96-well microtiter plate.[22]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[24]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[22]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[22]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the in vivo anti-inflammatory potential of a compound.[11][12]

Procedure:

-

Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.[7]

-

Compound Administration: The test compound (2-aminothiazole derivative) is administered to the treatment group, usually intraperitoneally or orally.[13]

-

Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.[11][13]

-

Measurement of Paw Edema: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.[13]

-

Calculation of Edema Inhibition: The percentage of inhibition of paw edema in the treated group is calculated by comparing it with the control group.[7]

Apoptosis and Cell Cycle Analysis

Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.[25][26]

Procedure:

-

Protein Extraction: Cancer cells are treated with the 2-aminothiazole derivative, and total protein is extracted.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[26]

-

Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic proteins (e.g., anti-Bcl-2, anti-Bax), followed by incubation with a secondary antibody conjugated to an enzyme.[26][27]

-

Detection: The protein bands are visualized using a chemiluminescent substrate.[26]

Cell Cycle Analysis by Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.[1][28]

Procedure:

-

Cell Treatment and Fixation: Cells are treated with the 2-aminothiazole derivative, harvested, and fixed in cold ethanol.[4][29]

-

Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), after treatment with RNase to remove RNA.[1][28]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[1][28]

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.[1]

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rr-asia.woah.org [rr-asia.woah.org]

- 25. bio-protocol.org [bio-protocol.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. ucl.ac.uk [ucl.ac.uk]

- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4,5-dimethylthiazole Hydrobromide: A Versatile Building Block for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its inherent chemical reactivity, stemming from the presence of the amino group and the thiazole core, makes it a valuable scaffold in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling, storage, and characterization.

| Property | Value |

| CAS Number | 7170-76-5 |

| Molecular Formula | C₅H₉BrN₂S |

| Molecular Weight | 209.11 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 287 - 293 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

Synthesis of this compound

The most common and effective method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 2-Amino-4,5-dimethylthiazole, 3-bromo-2-butanone serves as the α-haloketone precursor.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives, which can be adapted for this compound.

Materials:

-

α-haloketone (e.g., 3-bromo-2-butanone) (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol

Procedure:

-

Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is the hydrobromide salt of the 2-aminothiazole.

-

Neutralize the crude product with a base, such as a saturated sodium bicarbonate solution.

-

Collect the free base by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aminothiazole derivative.

Note: For the direct synthesis of the hydrobromide salt, the neutralization step is omitted, and the crude solid obtained after solvent removal is purified.

Applications as a Synthetic Building Block

The utility of this compound lies in the reactivity of its primary amino group, which readily undergoes various chemical transformations to introduce diverse functionalities. This allows for the construction of a wide range of derivatives with potential applications in drug discovery and materials science.

N-Acylation Reactions

The amino group can be easily acylated using acid chlorides or anhydrides to form the corresponding amides. These amide derivatives are common intermediates in the synthesis of more complex molecules with biological activity.

Experimental Protocol: N-Acylation of 2-Amino-4,5-dimethylthiazole

Materials:

-

2-Amino-4,5-dimethylthiazole (free base) (1.0 eq)

-

Acid chloride (e.g., benzoyl chloride) or anhydride (1.1 eq)

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) (1.2 eq)

Procedure:

-

Dissolve 2-Amino-4,5-dimethylthiazole in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride or anhydride to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated derivative.

Characterization Data

¹H NMR Spectroscopy: The proton NMR spectrum of a 2-aminothiazole derivative typically shows characteristic signals for the thiazole ring protons and the protons of the substituents at the C4 and C5 positions. The chemical shift of the amino protons can vary and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the C2, C4, and C5 carbons of the thiazole ring are diagnostic. For 2-amino-4-methylthiazole, the following approximate chemical shifts have been reported in DMSO-d₆: C2 (~168.5 ppm), C4 (~148.0 ppm), C5 (~100.8 ppm), and the methyl carbon (~17.6 ppm).

Biological Significance of Derivatives

Derivatives of 2-aminothiazole are prominent in medicinal chemistry due to their wide range of biological activities. These include:

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component in many antimicrobial and antifungal agents.[1]

-

Anticancer Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents.

-

Anti-inflammatory Properties: This class of compounds has also shown promise in the development of new anti-inflammatory drugs.

The versatility of this compound as a synthetic building block, coupled with the significant biological potential of its derivatives, ensures its continued importance in the fields of chemical synthesis and drug discovery. The straightforward synthetic routes and the potential for diverse functionalization make it an attractive starting point for the development of novel compounds with a wide range of applications.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4,5-dimethylthiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the hydrobromide salt of its dimethylated analog, 2-Amino-4,5-dimethylthiazole, a key building block for the synthesis of novel therapeutic agents. This document will explore its synthetic utility, summarize the pharmacological activities of its derivatives, provide detailed experimental protocols for key transformations, and visualize relevant biological pathways. The information presented is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new drugs based on this versatile chemical entity.

Introduction: The Significance of the 2-Aminothiazole Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a favored structural motif in drug design. The 2-aminothiazole subset of this family is particularly noteworthy, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][3][4]

2-Amino-4,5-dimethylthiazole hydrobromide serves as a readily available and reactive starting material for the synthesis of a diverse library of compounds.[5] The presence of the amino group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[6] This guide will delve into the practical applications of this valuable building block in modern drug discovery.

Synthetic Pathways and Derivatization

The primary utility of this compound lies in the nucleophilicity of its exocyclic amino group. This allows for a variety of chemical transformations to introduce diverse substituents and build molecular complexity. The general synthetic workflow often involves the acylation or sulfonylation of the amino group, or its participation in condensation reactions to form ureas, thioureas, and other functional groups.

A general workflow for the derivatization of 2-Amino-4,5-dimethylthiazole is depicted below. The hydrobromide salt is typically neutralized in situ using a base to liberate the free amine for reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,5-dimethylthiazole hydrobromide (CAS No: 7170-76-5), a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of extensive published quantitative solubility data for this specific compound, this document combines available information with data from structurally similar compounds and outlines a detailed experimental protocol for precise solubility determination.

Introduction

This compound is a heterocyclic amine salt widely utilized as a building block in the synthesis of bioactive molecules.[1] Its thiazole ring structure is a common motif in various therapeutic agents. Understanding its solubility in different solvents is critical for reaction optimization, purification, formulation, and overall drug development and manufacturing processes.

Physicochemical Properties

-

Appearance: White to light yellow crystalline powder[1]

-

Melting Point: 287 - 293 °C[1]

-

Chemical Structure:

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited in publicly available literature. An estimated solubility in water has been reported.

Table 1: Estimated and Analog-Based Solubility of this compound and a Structurally Related Compound

| Solvent | Compound | Temperature (°C) | Solubility | Data Type |

| Water | This compound | 25 | ~1,000,000 mg/L (~1000 g/L) | Estimated[5] |

| Ethanol | 2-Amino-4-phenylthiazole | Not Specified | ~12 mg/mL | Experimental[6] |

| DMSO | 2-Amino-4-phenylthiazole | Not Specified | ~10 mg/mL | Experimental[6] |

| DMF | 2-Amino-4-phenylthiazole* | Not Specified | ~10 mg/mL | Experimental[6] |

Disclaimer: The solubility data for 2-Amino-4-phenylthiazole is provided as a reference for a structurally similar aminothiazole. Actual solubility of this compound will vary. It is important to note that 2-aminothiazole derivatives have been reported to have potential stability issues in DMSO.[7]

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the isothermal saturation method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, N,N-dimethylformamide)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes with filters

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the test samples.

-

-

Calculation:

-

Calculate the solubility (S) in mg/mL or g/L using the following formula: S = (Concentration from analysis × Dilution factor) / Volume of sample

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. scbt.com [scbt.com]

- 5. 2-amino-4,5-dimethylthiazole HBr, 7170-76-5 [thegoodscentscompany.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Amino-4,5-dimethylthiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 2-Amino-4,5-dimethylthiazole hydrobromide, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2] |

Pictograms:

First Aid Measures

Immediate medical attention is required in case of exposure.[5]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5][6] |

| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |

| Skin Protection | Wear impervious, flame-resistant protective clothing and gloves. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3][7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A dust mask of type N95 (US) or type P1 (EU EN 143) may be sufficient for nuisance exposures.[3][4][7] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure.

-

Handling: Handle in a well-ventilated area.[3] Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or aerosols.[9] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5] Store locked up.[3] Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Accidental Release Measures

In the event of a spill, follow these emergency procedures to contain and clean up the material safely.

-

Personal Precautions: Evacuate personnel to a safe area.[8] Ensure adequate ventilation.[8] Avoid dust formation.[3] Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable, closed container for disposal.[10] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[10] Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[10]

Below is a logical workflow for handling a chemical spill of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-氨基-4,5-二甲基噻唑 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Profile of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-4,5-dimethylthiazole hydrobromide. Due to the limited availability of direct experimental spectra for this specific salt, this guide presents a summary of expected spectroscopic data based on the analysis of closely related 2-aminothiazole derivatives. The information herein serves as a valuable resource for the characterization and quality control of this important synthetic building block in pharmaceutical and agrochemical research.[1]

Chemical Structure and Properties

This compound is the hydrobromide salt of the parent compound, 2-amino-4,5-dimethylthiazole. The thiazole ring is a key heterocyclic motif found in numerous bioactive molecules. The presence of the amino group and two methyl substituents on the thiazole core influences its chemical reactivity and spectroscopic properties.

Molecular Formula: C₅H₉BrN₂S Molecular Weight: 209.11 g/mol IUPAC Name: 4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide[2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are extrapolated from data available for 2-aminothiazole and its methylated analogs. The protonation of the amino group or the thiazole nitrogen in the hydrobromide salt is expected to induce downfield shifts in the NMR spectra compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 8.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~2.3 | Singlet | 3H | C4-CH₃ |

| ~2.1 | Singlet | 3H | C5-CH₃ |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C2 (Thiazole) |

| ~148 | C4 (Thiazole) |

| ~115 | C5 (Thiazole) |

| ~15 | C4-CH₃ |

| ~11 | C5-CH₃ |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine salt) |

| 3100 - 2900 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1640 | Strong | C=N stretching (thiazole ring) |

| ~1550 | Medium | N-H bending |

| ~1450 | Medium | C-H bending (methyl) |

| Sample Preparation: KBr Pellet[2] |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-